molecular formula C22H21Cl2N3O5 B12034014 Ethyl 2-(3-(2-(4-(2,4-dichlorophenoxy)butanoyl)hydrazono)-2-oxoindolin-1-yl)acetate CAS No. 624725-33-3

Ethyl 2-(3-(2-(4-(2,4-dichlorophenoxy)butanoyl)hydrazono)-2-oxoindolin-1-yl)acetate

Cat. No.: B12034014
CAS No.: 624725-33-3
M. Wt: 478.3 g/mol
InChI Key: ZJAVYDBVEUTCTE-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(2-(4-(2,4-dichlorophenoxy)butanoyl)hydrazono)-2-oxoindolin-1-yl)acetate is a complex organic compound with a molecular formula of C22H21Cl2N3O5 This compound is known for its unique structure, which includes a dichlorophenoxy group, a butanoyl hydrazono group, and an oxoindolinyl acetate group

Preparation Methods

The synthesis of Ethyl 2-(3-(2-(4-(2,4-dichlorophenoxy)butanoyl)hydrazono)-2-oxoindolin-1-yl)acetate involves multiple steps. One common synthetic route starts with the reaction of 2,4-dichlorophenoxyacetic acid with butanoyl chloride to form the corresponding ester. This ester is then reacted with hydrazine to form the hydrazono derivative. The final step involves the reaction of this intermediate with ethyl oxoindolin-1-yl acetate under specific conditions to yield the desired compound .

Chemical Reactions Analysis

Ethyl 2-(3-(2-(4-(2,4-dichlorophenoxy)butanoyl)hydrazono)-2-oxoindolin-1-yl)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-(3-(2-(4-(2,4-dichlorophenoxy)butanoyl)hydrazono)-2-oxoindolin-1-yl)acetate has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(2-(4-(2,4-dichlorophenoxy)butanoyl)hydrazono)-2-oxoindolin-1-yl)acetate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor cell growth in cancer research .

Biological Activity

Ethyl 2-(3-(2-(4-(2,4-dichlorophenoxy)butanoyl)hydrazono)-2-oxoindolin-1-yl)acetate is a complex organic compound that has garnered interest due to its potential biological activities. This article delves into the synthesis, structural characteristics, and various biological activities of this compound, supported by case studies and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several steps, including the reaction of 2,4-dichlorophenol with butyric acid derivatives and subsequent hydrazone formation. The final product is characterized by its distinctive indole and hydrazone moieties, which are crucial for its biological activity.

Chemical Structure

The molecular formula of the compound is C18H20Cl2N2O3C_{18}H_{20}Cl_2N_2O_3, indicating the presence of chlorine atoms and a hydrazone linkage that may contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the 2,4-dichlorophenoxy group have shown effectiveness against various bacterial strains. A study highlighted that compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Research has shown that derivatives with indole and hydrazone groups can inhibit cancer cell proliferation. For example, a related compound exhibited an IC50 value of 0.66 µM against HCT-116 cancer cells, indicating moderate cytotoxicity .

Antioxidant Activity

Antioxidant properties are another area of interest for this compound. Studies using DPPH and ABTS assays have demonstrated that compounds derived from similar synthetic routes exhibit moderate antioxidant activity, suggesting potential protective effects against oxidative stress .

Anti-inflammatory Activity

The anti-inflammatory potential of related compounds has been documented in various studies. For instance, derivatives of benzothiazole have shown significant anti-inflammatory effects in vitro, which may also be applicable to the target compound due to structural similarities .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several derivatives containing the dichlorophenoxy group. Results indicated a strong correlation between structural modifications and antimicrobial potency, particularly against gram-positive bacteria .
  • Antitumor Screening : In vitro studies on hydrazone derivatives indicated that modifications at the indole position could enhance antitumor activity. The findings suggested that specific substitutions could lead to compounds with improved efficacy against cancer cell lines .
  • Oxidative Stress Protection : Research focusing on antioxidant activities revealed that certain derivatives could scavenge free radicals effectively, providing insights into their potential use in combating oxidative stress-related diseases .

Properties

CAS No.

624725-33-3

Molecular Formula

C22H21Cl2N3O5

Molecular Weight

478.3 g/mol

IUPAC Name

ethyl 2-[3-[4-(2,4-dichlorophenoxy)butanoyldiazenyl]-2-hydroxyindol-1-yl]acetate

InChI

InChI=1S/C22H21Cl2N3O5/c1-2-31-20(29)13-27-17-7-4-3-6-15(17)21(22(27)30)26-25-19(28)8-5-11-32-18-10-9-14(23)12-16(18)24/h3-4,6-7,9-10,12,30H,2,5,8,11,13H2,1H3

InChI Key

ZJAVYDBVEUTCTE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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